molecular formula C21H19N5O B2609289 3-(3,4-dimethylphenyl)-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 887223-27-0

3-(3,4-dimethylphenyl)-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2609289
CAS No.: 887223-27-0
M. Wt: 357.417
InChI Key: SUPCTAJPMYVMSM-RMKNXTFCSA-N
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Description

3-(3,4-dimethylphenyl)-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed through a condensation reaction involving a suitable amidine and a carbonyl compound.

    Coupling of the Rings: The triazole and pyrimidine rings are then coupled together through a series of reactions, such as nucleophilic substitution or cycloaddition.

    Introduction of Substituents: The various substituents, such as the 3,4-dimethylphenyl and 3-phenylprop-2-en-1-yl groups, are introduced through additional reactions, such as Friedel-Crafts alkylation or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes are developed to ensure the compound can be produced in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylphenyl)-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents for substitution reactions can include halogens, alkyl halides, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce fully saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4-dimethylphenyl)-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study biological processes and interactions. Its ability to interact with specific biomolecules makes it a valuable tool for investigating cellular mechanisms and pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in the treatment of various diseases.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethylphenyl)-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: This compound is unique due to its specific substituents and ring structure.

    Other Triazolopyrimidines: Compounds with similar triazole and pyrimidine rings but different substituents.

    Phenylprop-2-en-1-yl Derivatives: Compounds with similar phenylprop-2-en-1-yl groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and ring structure

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-15-10-11-18(13-16(15)2)26-20-19(23-24-26)21(27)25(14-22-20)12-6-9-17-7-4-3-5-8-17/h3-11,13-14H,12H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPCTAJPMYVMSM-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC=CC4=CC=CC=C4)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)C/C=C/C4=CC=CC=C4)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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